Cas no 391867-60-0 (N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)

N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide
- SR-01000443342
- 391867-60-0
- AKOS024578116
- N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
- Oprea1_181921
- EU-0072663
- N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- F0463-0248
- AB00137836-02
- SR-01000443342-1
- N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
-
- Inchi: 1S/C23H20N2O3S/c1-23(2,3)15-10-8-14(9-11-15)17-13-29-22(24-17)25-21(27)20-12-18(26)16-6-4-5-7-19(16)28-20/h4-13H,1-3H3,(H,24,25,27)
- InChI Key: YQMHFDOUEUEARP-UHFFFAOYSA-N
- SMILES: S1C(NC(C2=CC(C3C=CC=CC=3O2)=O)=O)=NC(=C1)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 404.11946368g/mol
- Monoisotopic Mass: 404.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 664
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.5Ų
- XLogP3: 5.3
N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0463-0248-5μmol |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-2mg |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-20μmol |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-4mg |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-15mg |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-25mg |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-75mg |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-3mg |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-1mg |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0463-0248-50mg |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
391867-60-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide Related Literature
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide
Research Brief on N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide (CAS: 391867-60-0)
The compound N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide (CAS: 391867-60-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. Structural analysis reveals that the chromene-2-carboxamide moiety is critical for binding to the ATP-binding site of target kinases, while the tert-butylphenyl group enhances lipophilicity and cellular permeability. These features contribute to its high selectivity and efficacy in preclinical models.
In vitro and in vivo experiments have demonstrated that N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide exhibits strong anti-proliferative activity against a range of cancer cell lines, including those resistant to conventional therapies. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase-dependent pathways and inhibition of pro-survival signaling. Additionally, its anti-inflammatory properties have been explored in models of autoimmune diseases, showing significant reduction in cytokine production.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of this compound. Recent efforts have focused on structural modifications to improve solubility and reduce off-target effects. Collaborative research between academic institutions and pharmaceutical companies is underway to advance this molecule into clinical trials, with preliminary data expected within the next two years.
In conclusion, N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide represents a compelling candidate for further development in both oncology and immunology. Its dual functionality as a kinase inhibitor and anti-inflammatory agent positions it uniquely in the current therapeutic landscape. Future research should prioritize translational studies to validate its efficacy and safety in human subjects.
391867-60-0 (N-4-(4-tert-butylphenyl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide) Related Products
- 942010-50-6(4,5-dimethoxy-N-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-2-nitrobenzamide)
- 2228479-51-2(tert-butyl N-4-fluoro-3-(3-sulfanylpropyl)phenylcarbamate)
- 338978-01-1(3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline)
- 107189-15-1(2-(4-bromo-3-nitrophenyl)-2-methylpropanoic acid)
- 2044837-71-8(3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride)
- 2228807-38-1(1-({4-(tert-butoxy)carbonylmorpholin-3-yl}methyl)cyclopropane-1-carboxylic acid)
- 1695484-06-0((4-ethoxy-3-methyloxan-4-yl)methanamine)
- 2418730-08-0(3-Ethynyl-2,4,6-trimethyl-5-(sulfanylmethyl)benzaldehyde)
- 391221-75-3(ethyl 2-(2-{4-bis(2-methoxyethyl)sulfamoylbenzamido}-1,3-thiazol-4-yl)acetate)
- 2138521-79-4(tert-butyl 3-(bromomethyl)-3-(3-cyclopropylpropoxy)piperidine-1-carboxylate)




